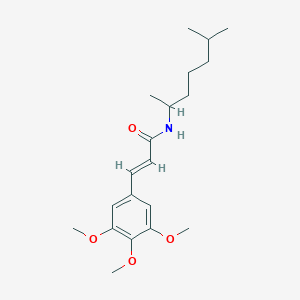![molecular formula C23H21NO3 B5430945 propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)
propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate, also known as NAB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NAB belongs to the class of organic molecules known as benzoates, which have been extensively studied for their various biological activities.
Wirkmechanismus
The mechanism of action of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the interaction with various cellular targets. This compound has been shown to bind to metal ions such as copper and zinc, which are essential cofactors for many enzymes involved in cellular metabolism. By binding to these metal ions, this compound may interfere with the normal functioning of these enzymes, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound has potent cytotoxic activity against cancer cells, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is its high binding affinity for metal ions, which makes it a valuable tool for studying the role of metal ions in various biological processes. Another advantage is its potent cytotoxic activity against cancer cells, which makes it a potential candidate for the development of new anticancer drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could be used to detect and quantify various metal ions in biological samples, and could have applications in the diagnosis and treatment of diseases such as cancer.
Another area of research is the optimization of the synthesis method for this compound, with the goal of improving the purity and yield of the final product. This could lead to more efficient and cost-effective production of this compound, which could facilitate its use in various scientific applications.
Finally, there is a need for further research on the mechanism of action of this compound, with the goal of understanding its interactions with various cellular targets. This could provide valuable insights into the role of metal ions in cellular metabolism and could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate involves the reaction between 4-aminobenzoic acid and 1-naphthylacrylic acid, followed by esterification with propyl alcohol. The process is relatively simple and can be carried out in a laboratory setting using standard chemical techniques. The purity and yield of the final product can be optimized by using appropriate reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has a high binding affinity for metal ions such as copper, zinc, and iron, and can be used to selectively detect and quantify these ions in biological samples. This property makes this compound a valuable tool for studying the role of metal ions in various biological processes.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have potent cytotoxic activity against cancer cells, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis. This property makes this compound a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
propyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-2-16-27-23(26)19-10-13-20(14-11-19)24-22(25)15-12-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,2,16H2,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCGXCPNOCTDS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5430894.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)


![(4S)-4-(4-{[{[(cyclohexylmethyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5430940.png)
